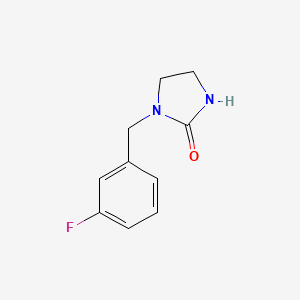![molecular formula C25H22N4O3 B2909536 2-(3-methoxybenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1357821-38-5](/img/structure/B2909536.png)
2-(3-methoxybenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoloquinazoline derivatives are a class of compounds that have been studied for their potential biological activities . They are known to exhibit a range of properties, including antimicrobial and antiviral activities . The presence of a triazole ring and a quinoxaline ring in these compounds contributes to their bioactivity .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives often involves aromatic nucleophilic substitution reactions . For example, a common method involves the reaction of an amino triazoloquinazoline with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazoloquinazoline derivatives have a complex molecular structure that includes a triazole ring fused with a quinoxaline ring . This structure can be modified with various substituents to create a wide range of derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoloquinazoline derivatives can vary widely depending on their specific structure . Some derivatives have been found to exhibit optical, electrochemical, and semiconductor properties .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-32-20-11-7-10-19(16-20)17-28-25(31)29-22-13-6-5-12-21(22)23(30)27(24(29)26-28)15-14-18-8-3-2-4-9-18/h2-13,16H,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIGMHLGHZRHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2909453.png)
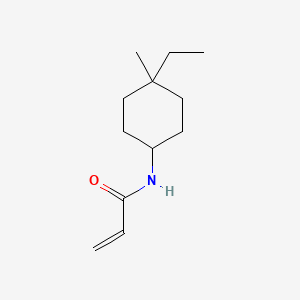

![N-(4-(1H-tetrazol-1-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2909461.png)

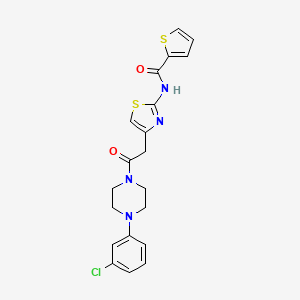
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2909466.png)
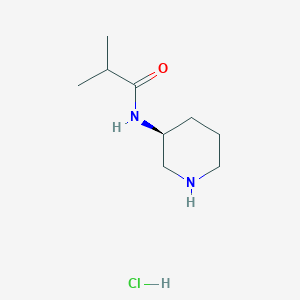
![6-(2-chlorobenzyl)-4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2909469.png)

![6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-ethylnicotinamide](/img/structure/B2909473.png)
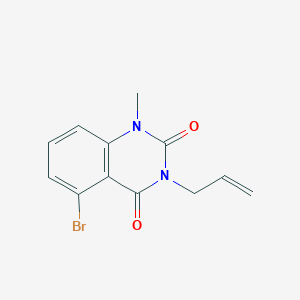
![N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2909475.png)
